N-{1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]azetidin-3-yl}pyridazin-3-amine
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Description
N-{1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]azetidin-3-yl}pyridazin-3-amine is a useful research compound. Its molecular formula is C17H17N5O3S and its molecular weight is 371.42. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of the compound N-{1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]azetidin-3-yl}pyridazin-3-amine is human carbonic anhydrases (hCAs) . These enzymes are involved in many important physiological and pathological processes . It is currently known that human carbonic anhydrase II is a target for the treatment of glaucoma .
Mode of Action
This compound interacts with its targets by inhibiting the activity of human carbonic anhydrases . This compound exhibits the properties of an isoform-selective inhibitor of human carbonic anhydrase II .
Biochemical Pathways
The inhibition of human carbonic anhydrases by this compound affects various biochemical pathways. These enzymes are involved in many important physiological and pathological processes . The inhibition of these enzymes has a wide range of pharmacological applications in such areas as ophthalmology, treatment of epilepsy, oncology, as well as in the development of modern anti-infective drugs .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of human carbonic anhydrases . This results in a potentiated effect of the antimicrobial action of carbapenems (meropenem) and aminoglycosides (gentamicin) against antibiotic-resistant gram-positive bacteria Enterococcus faecium, Enterococcus faecalis and gram-negative bacteria Escherichia coli .
Properties
IUPAC Name |
N-[1-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]sulfonylazetidin-3-yl]pyridazin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3S/c1-12-19-16(11-25-12)13-4-6-15(7-5-13)26(23,24)22-9-14(10-22)20-17-3-2-8-18-21-17/h2-8,11,14H,9-10H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWAMVXCYAPWJTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)N3CC(C3)NC4=NN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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